molecular formula C13H10F3NO2S B13687274 Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13687274
M. Wt: 301.29 g/mol
InChI Key: QGLTZRLPKRDDSL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) substituent at the ortho position of the phenyl ring attached to the thiazole core. This compound belongs to a class of heterocyclic molecules widely studied for their pharmaceutical and materials science applications due to the unique electronic and steric properties imparted by the trifluoromethyl group . The thiazole ring system itself is a privileged scaffold in drug discovery, offering metabolic stability and diverse interaction capabilities with biological targets.

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3

InChI Key

QGLTZRLPKRDDSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis Route

One widely reported method uses the Hantzsch thiazole synthesis, involving the reaction of 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux conditions. This reaction forms the thiazole ring and introduces the ethyl ester simultaneously.

  • Procedure:
    • Mix 4-(trifluoromethyl)benzothioamide (10 mmol) with ethyl 2-chloroacetoacetate (15 mmol) in absolute ethanol.
    • Heat the mixture under reflux for approximately 5 hours.
    • Cool and neutralize with potassium carbonate solution to precipitate the product.
    • Filter, wash, and recrystallize from ethanol to purify.
  • Yield: Approximately 80% yield reported.
  • Reference: This method is detailed in the synthesis of ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, which is structurally analogous to the target compound.

Cyclization of Thiosemicarbazide Intermediates

Another method involves preparing a thiazole intermediate by reacting 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole ring, followed by esterification with ethyl chloroformate to yield the ethyl ester.

  • Steps:
    • Condensation of 4-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiazole intermediate.
    • Esterification of the intermediate with ethyl chloroformate under controlled conditions.
  • Industrial Adaptation: Continuous flow reactors and automated systems improve scalability and yield. Purification is typically done by recrystallization or chromatography to ensure high purity.

α-Bromoketone Route

An alternative approach uses α-bromoketones as key intermediates:

  • Prepare α-bromoketone derivatives by bromination of ketones with N-bromosuccinimide (NBS).
  • React α-bromoketones with ethyl thiooxamate to form thiazole-2-carboxylic acid ethyl esters.
  • This method allows for variation in substitution patterns and is useful for synthesizing diverse thiazole derivatives.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Thiazole ring formation 4-(Trifluoromethyl)benzothioamide + ethyl 2-chloroacetoacetate in ethanol, reflux 5 h Hantzsch synthesis, high yield
Condensation with thiosemicarbazide 4-(Trifluoromethyl)benzaldehyde + thiosemicarbazide Forms thiazole intermediate
Esterification Ethyl chloroformate, base (e.g., K2CO3) Converts intermediate to ethyl ester
Bromination N-Bromosuccinimide (NBS), solvent like THF For α-bromoketone intermediate
Cyclization Ethyl thiooxamate, heat Forms thiazole carboxylate ester

Purification Techniques

  • Recrystallization from ethanol or other suitable solvents is commonly used to purify the final product.
  • Chromatographic techniques, including column chromatography with ethyl acetate/petroleum ether mixtures, are employed to achieve high purity, especially in research-scale synthesis.

Research Discoveries and Optimization

  • Yield Optimization: Use of excess ethyl 2-chloroacetoacetate and controlled reflux times enhances yields in Hantzsch synthesis.
  • Scalability: Industrial methods incorporate continuous flow reactors to maintain consistent reaction conditions and improve throughput.
  • Selectivity: The choice of base and solvent during esterification influences selectivity and reduces side reactions.
  • Functional Group Tolerance: The synthetic routes allow for variation in the trifluoromethylphenyl substitution pattern, enabling the synthesis of analogues for biological testing.

Summary Table of Preparation Routes

Method Key Starting Materials Reaction Type Yield (%) Advantages References
Hantzsch Thiazole Synthesis 4-(Trifluoromethyl)benzothioamide + ethyl 2-chloroacetoacetate Cyclization, condensation ~80 Simple, high yield, reproducible
Thiosemicarbazide Condensation + Esterification 4-(Trifluoromethyl)benzaldehyde + thiosemicarbazide + ethyl chloroformate Condensation + esterification Moderate Versatile, adaptable to scale
α-Bromoketone Route α-Bromoketone + ethyl thiooxamate Bromination + cyclization Variable Allows structural diversity

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (-CF₃) vs. Halogens (-F, -Cl):
    The -CF₃ group (strong electron-withdrawing) increases lipophilicity and metabolic stability compared to halogens, making the target compound more suitable for blood-brain barrier penetration in drug design . In contrast, -F and -Cl substituents (moderate electron-withdrawing) enhance dipole interactions but may reduce bioavailability due to higher polarity .

  • Boc-Amino Functionalization: The Boc-protected amino group in CAS 494854-19-2 improves solubility in polar solvents, facilitating its use as a synthetic intermediate for further derivatization .

Structural and Crystallographic Insights

  • Coplanarity of Rings: In Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole and phenyl rings are nearly coplanar (dihedral angle: 5.15°), promoting π-π stacking interactions critical for crystal packing . This contrasts with bulkier substituents (e.g., Boc-amino), which may disrupt planarity.
  • Hydrogen Bonding: None of the trifluoromethylated analogs exhibit intermolecular hydrogen bonding in their crystal structures, suggesting weaker crystal lattice energies compared to hydroxyl- or amino-substituted derivatives .

Biological Activity

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound characterized by a thiazole ring, an ethyl ester group, and a trifluoromethyl-substituted phenyl group. This unique structure imparts significant biological activity, making it a compound of interest in medicinal chemistry and various therapeutic applications.

  • Molecular Formula : C₁₄H₁₂F₃NO₂S
  • Molecular Weight : Approximately 301.284 g/mol
  • Structural Features :
    • Thiazole ring, which is known for its diverse biological activities.
    • Trifluoromethyl group that enhances lipophilicity and biological activity.

The presence of the trifluoromethyl group significantly influences the compound's pharmacological properties, enhancing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit essential enzymes involved in microbial growth and inflammation.
  • Cell Signaling Modulation : It may disrupt signaling pathways associated with cancer progression and inflammatory responses.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies indicate its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
  • Antifungal Properties : The compound exhibits potential antifungal activity, although specific data on efficacy against particular fungal pathogens is limited.
  • Anti-inflammatory Effects : Research suggests it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have shown promising results in inhibiting tumor growth in various cancer cell lines.

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis, with certain derivatives showing higher potency than standard treatments .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays indicated that this compound has cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values suggesting effective growth inhibition .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring was found to enhance the anticancer activity of thiazole derivatives. This relationship highlights the importance of substituent positioning in optimizing biological activity .

Data Table

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialMycobacterium tuberculosis< 20
AnticancerMCF-715.63
AnticancerA549< 10
Anti-inflammatoryVariousN/A

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. A typical route involves reacting ethyl acetoacetate with a substituted benzaldehyde (e.g., 2-(trifluoromethyl)benzaldehyde) and thiourea under acidic conditions (e.g., HCl or H₂SO₄) to form the thiazole ring. Post-synthetic modifications may include esterification or fluorination to enhance reactivity . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement. For example, using DMF as a solvent with K₂CO₃ at 80–85°C facilitates alkylation/arylation at the carboxylate position .

Q. How is the compound characterized for purity and structural confirmation?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality (e.g., ethyl group signals at δ ~1.3 ppm for CH₃ and ~4.3 ppm for CH₂) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97% as per commercial standards) .
  • Mass Spectrometry (LCMS) : Verifies molecular weight (e.g., m/z 315.31 for C₁₄H₁₂F₃NO₂S) .
  • X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity ~5.15°) .

Q. What preliminary biological activities have been reported for this compound?

Thiazole derivatives exhibit antimicrobial, antifungal, and enzyme-inhibitory properties. For example, the trifluoromethyl group enhances lipophilicity, improving membrane permeability and interaction with targets like topoisomerase II or DNA . Initial screening via in vitro assays (e.g., MIC tests for antimicrobial activity) is recommended .

Advanced Research Questions

Q. How does X-ray crystallography contribute to understanding the compound’s reactivity and interactions?

Single-crystal X-ray diffraction (SC-XRD) reveals precise molecular geometry. For example, the thiazole ring’s coplanarity with the phenyl ring (dihedral angle ~5.15°) suggests minimal steric hindrance, favoring electrophilic substitution at the para position . Bond lengths (e.g., C-S = 1.74 Å, C-N = 1.30 Å) align with typical thiazole derivatives, aiding in predicting reaction sites . SHELX software is widely used for refinement and structure validation .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Comparative studies using analogs with varying substituents (e.g., chloro vs. trifluoromethyl groups) highlight structure-activity relationships (SAR). For instance:

  • 2,4-Difluorophenyl analogs show enhanced solubility but reduced antimicrobial activity compared to trifluoromethyl derivatives .
  • Methyl vs. ethyl esters alter metabolic stability, as seen in pharmacokinetic studies . Statistical tools (e.g., multivariate analysis) can reconcile discrepancies by isolating substituent effects .

Q. How can computational methods optimize experimental design for derivative synthesis?

Density Functional Theory (DFT) predicts reactive sites (e.g., electrophilic Fukui indices at the thiazole C-5 position) and stabilizes transition states for substitution reactions . Molecular docking (e.g., AutoDock Vina) identifies potential biological targets, such as Oct3/4 transcription factor binding pockets, guiding rational derivatization .

Q. What high-throughput approaches are suitable for studying its mechanism of action?

  • RNA-seq/proteomics : Identifies differentially expressed genes/proteins post-treatment (e.g., Oct3/4 upregulation in stem cells) .
  • Fluorescence-based assays : Track real-time interactions with DNA or enzymes (e.g., topoisomerase II inhibition) .
  • CRISPR-Cas9 screening : Validates target specificity by knocking out suspected binding partners .

Methodological Considerations

Q. How are reaction yields improved during scale-up synthesis?

Continuous flow reactors enhance reproducibility and yield (>80%) by maintaining optimal temperature and mixing conditions. Catalyst screening (e.g., Pd/C for hydrogenation) reduces byproducts .

Q. What analytical challenges arise in quantifying metabolic stability?

The trifluoromethyl group’s metabolic resistance complicates LCMS detection of degradation products. Stable isotope labeling (e.g., ¹³C-ethyl ester) improves traceability in hepatocyte assays .

Q. How do crystallographic data inform formulation strategies?

Polymorph screening (via SC-XRD) identifies stable crystalline forms with higher bioavailability. For example, Form I (monoclinic P2₁/c) exhibits better solubility than amorphous counterparts .

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